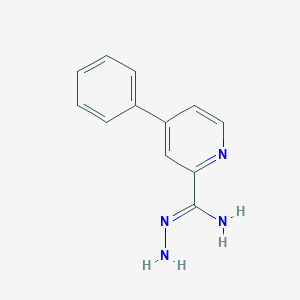
4-ethoxy-N,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N,3-dimethylbenzenesulfonamide, also known as EDBS, is an organic compound that belongs to the sulfonamide family. It is a white crystalline powder with a molecular formula of C11H16N2O3S and a molecular weight of 260.32 g/mol. EDBS has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N,3-dimethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in various physiological processes, including the regulation of acid-base balance and neurotransmitter signaling.
Biochemical and Physiological Effects:
4-ethoxy-N,3-dimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-ethoxy-N,3-dimethylbenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-ethoxy-N,3-dimethylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N,3-dimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-ethoxy-N,3-dimethylbenzenesulfonamide is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 4-ethoxy-N,3-dimethylbenzenesulfonamide is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-N,3-dimethylbenzenesulfonamide. One area of interest is the development of 4-ethoxy-N,3-dimethylbenzenesulfonamide-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N,3-dimethylbenzenesulfonamide and its potential applications in other fields, such as materials science. Finally, the development of new synthesis methods for 4-ethoxy-N,3-dimethylbenzenesulfonamide may allow for the production of modified versions of the compound with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 4-ethoxy-N,3-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction yields 4-ethoxy-N,3-dimethylbenzenesulfonamide as a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. In pharmaceuticals, 4-ethoxy-N,3-dimethylbenzenesulfonamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agrochemicals, 4-ethoxy-N,3-dimethylbenzenesulfonamide has been investigated for its potential use as a herbicide and fungicide.
Propiedades
Fórmula molecular |
C10H15NO3S |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
4-ethoxy-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-10-6-5-9(7-8(10)2)15(12,13)11-3/h5-7,11H,4H2,1-3H3 |
Clave InChI |
FBHDHSMANAMTDQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)





